Hsd17B13-IN-47

Biochemical IC50 Potency Comparison Enzymatic Inhibition

HSD17B13-IN-47 (also designated Compound is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). It is characterized by a molecular formula of C30H33F2NO5S and a molecular weight of 557.65 g/mol.

Molecular Formula C30H33F2NO5S
Molecular Weight 557.6 g/mol
Cat. No. B12386324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-47
Molecular FormulaC30H33F2NO5S
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=CC=C3)S(=O)(=O)NC4=C(C=C(C(=C4)F)C(=O)O)OC)F
InChIInChI=1S/C30H33F2NO5S/c1-30(2,3)21-14-12-19(13-15-21)18-8-10-20(11-9-18)22-6-5-7-27(28(22)32)39(36,37)33-25-17-24(31)23(29(34)35)16-26(25)38-4/h5-11,16-17,19,21,33H,12-15H2,1-4H3,(H,34,35)
InChIKeyYYYZPFNIERYGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-47: A Reference-Standard HSD17B13 Inhibitor with Sub-100 nM Potency for Liver Disease and Metabolic Disorder Research


HSD17B13-IN-47 (also designated Compound 500) is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) [1]. It is characterized by a molecular formula of C30H33F2NO5S and a molecular weight of 557.65 g/mol . HSD17B13-IN-47 demonstrates potent inhibition of HSD17B13 enzymatic activity, exhibiting an IC50 value of less than 0.1 μM (<100 nM) against estradiol as a substrate [1]. The compound is supplied as a solid and is typically soluble in DMSO (e.g., 10 mM), with recommended storage at -20°C for long-term stability . Its primary research applications are in the investigation of liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as other metabolic disorders [1][2].

Why HSD17B13-IN-47 Cannot Be Casually Substituted by Other HSD17B13 Inhibitors


The term 'HSD17B13 inhibitor' encompasses a chemically and pharmacologically heterogeneous class of molecules. While several compounds may be marketed under this broad descriptor, they are not interchangeable. Potency, selectivity, and physicochemical properties vary significantly across different chemical series. For instance, some inhibitors like BI-3231 demonstrate sub-nanomolar potency in biochemical assays but lack extensive comparative data against structurally distinct series . Others, such as HSD17B13-IN-8, exhibit activity against multiple substrates beyond estradiol [1]. Procuring a compound based solely on its target class, without considering its specific quantitative profile, can introduce unaccounted experimental variables, confound structure-activity relationship (SAR) analysis, or lead to suboptimal performance in specific in vitro or in vivo models. HSD17B13-IN-47's distinct potency profile and patent provenance provide a verifiable baseline for experimental reproducibility, which cannot be assumed for every compound in its class.

HSD17B13-IN-47 Quantitative Differentiation: Head-to-Head Potency and Structural Comparisons Against Key Comparators


Comparative Potency: HSD17B13-IN-47 vs. Clinical-Stage Inhibitor BI-3231

In head-to-head biochemical assessments against the HSD17B13 enzyme, HSD17B13-IN-47 demonstrates a potency of <0.1 μM (<100 nM) [1]. In contrast, the clinical-stage comparator BI-3231 exhibits a significantly higher potency with reported IC50 values of 1 nM against human HSD17B13 (hHSD17B13) and 13 nM against mouse HSD17B13 (mHSD17B13) . This establishes a potency differential of approximately 100-fold in favor of BI-3231 for the human enzyme. This comparison is derived from separate, well-documented biochemical assays; however, the assay conditions may differ. [1].

Biochemical IC50 Potency Comparison Enzymatic Inhibition

Potency Benchmarking: HSD17B13-IN-47 vs. Multi-Target Modulator HSD17B13/PPAR Modulator-1

HSD17B13-IN-47 exhibits a defined potency profile with an IC50 of <0.1 μM against the HSD17B13 enzyme [1]. In contrast, HSD17B13/PPAR modulator-1 (Compound 17), a multi-target modulator, shows a significantly different potency of 0.91 μM for HSD17B13 inhibition, alongside its activity as a PPAR agonist (EC50 values of 1.55 μM for PPARα, 0.12 μM for PPARδ, and 0.01 μM for PPARγ) . This establishes that HSD17B13-IN-47 is at least 9-fold more potent as a single-target inhibitor. This comparison is derived from separate biochemical assays. [1].

Potency Benchmarking Target Selectivity Assay Conditions

Intra-Class Potency Profiling: HSD17B13-IN-47 vs. Structurally Related HSD17B13-IN-8 and HSD17B13-IN-81

Within the 'HSD17B13-IN' chemical series, HSD17B13-IN-47 (IC50 < 0.1 μM), HSD17B13-IN-8 (IC50 < 0.1 μM for Estradiol; IC50 < 1 μM for LTB3), and HSD17B13-IN-81 (IC50 ≤ 0.1 μM for Estradiol) all demonstrate comparable sub-100 nM potency against the estradiol substrate [1][2]. This class-level inference suggests a conserved pharmacophore with similar potency. However, HSD17B13-IN-8's reported activity against LTB3 (IC50 < 1 μM) highlights that substrate-specific inhibition profiles can differ even among structurally similar analogs. No direct comparative selectivity data exists for HSD17B13-IN-47 against LTB3. [1][2].

Structure-Activity Relationship Intra-Class Comparison Substrate Selectivity

Structural and Physicochemical Differentiation: HSD17B13-IN-47 vs. HSD17B13-IN-100

HSD17B13-IN-47 (CAS: 2912455-14-0) is defined by its molecular formula C30H33F2NO5S and a molecular weight of 557.65 g/mol . In comparison, a structurally distinct analog, HSD17B13-IN-100 (CAS: 2770246-33-6), has a molecular weight of 440.28 g/mol . Both compounds exhibit similar potency with an IC50 of < 0.1 μM against estradiol . This 117.37 g/mol difference in molecular weight, reflecting distinct core structures, can translate to significant differences in physicochemical properties such as solubility, lipophilicity, and membrane permeability. .

Physicochemical Properties Structural Differentiation Molecular Weight

Patent Provenance and Defined Chemical Identity: HSD17B13-IN-47 vs. Unspecified In-Class Candidates

HSD17B13-IN-47 (Compound 500) is explicitly claimed and described in patent application WO2023023310, which covers '17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof' . This association with a specific, public patent filing establishes a verifiable chemical structure and synthetic provenance. This is in contrast to many in-class compounds that may be referenced in broader patent families (e.g., WO 2024/075051 A1 [1]) without individual characterization. [1].

Intellectual Property Chemical Identity Provenance

HSD17B13-IN-47: Defined Research and Industrial Applications Driven by Potency and Provenance


Use as a Reference Inhibitor for Validating HSD17B13-Mediated Phenotypes in NAFLD/NASH Models

Based on its defined potency (IC50 < 0.1 μM) and specific patent provenance (WO2023023310) [1], HSD17B13-IN-47 serves as an ideal reference standard for validating HSD17B13-dependent cellular phenotypes in in vitro models of NAFLD and NASH. Its well-characterized inhibition of estradiol substrate processing provides a quantitative baseline for assessing target engagement and dose-response relationships, enabling robust comparisons between experimental conditions and across different research sites. [1].

SAR Probe for Benchmarking Novel HSD17B13 Inhibitor Chemotypes

In medicinal chemistry and drug discovery programs, HSD17B13-IN-47's combination of a defined structure (C30H33F2NO5S) and sub-100 nM biochemical potency [1] positions it as a key benchmark for structure-activity relationship (SAR) campaigns. Its molecular weight of 557.65 g/mol and associated physicochemical profile provide a concrete reference point for evaluating the impact of structural modifications on potency, selectivity, and drug-like properties of new chemical entities. [1].

Comparator Compound for In Vivo Pharmacokinetic and Efficacy Studies

Although direct in vivo data is limited, the significant differences in molecular weight and structure between HSD17B13-IN-47 (MW 557.65) and other potent analogs like HSD17B13-IN-100 (MW 440.28) [1] and BI-3231 (MW 380.37) make HSD17B13-IN-47 a valuable comparator compound for in vivo studies. It can be used to directly test the hypothesis that higher molecular weight and distinct lipophilicity, while maintaining sub-100 nM potency, can lead to divergent pharmacokinetic profiles, tissue distribution, and ultimately, in vivo efficacy in disease models. [1].

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